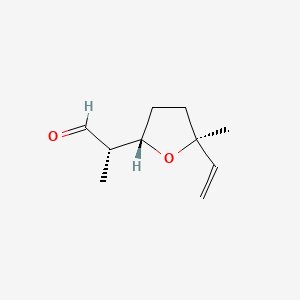
(2S,2'S,5'S)-Lilac aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Lilac acid.
Reduction: Lilac alcohol.
Substitution: Depending on the nucleophile, various substituted lilac derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential pheromonal activities in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart a lilac scent to perfumes and personal care products.
Wirkmechanismus
The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.
Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.
Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.
Uniqueness
(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.
Eigenschaften
CAS-Nummer |
53447-45-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
Isomerische SMILES |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
Kanonische SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


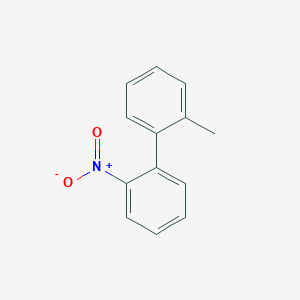
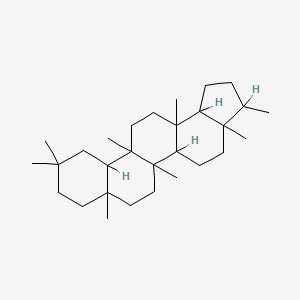
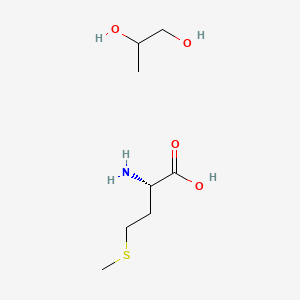

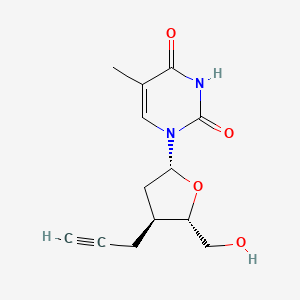




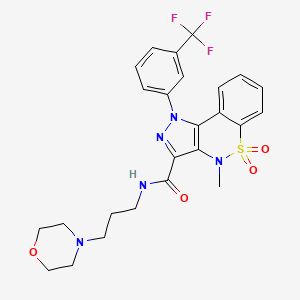
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



